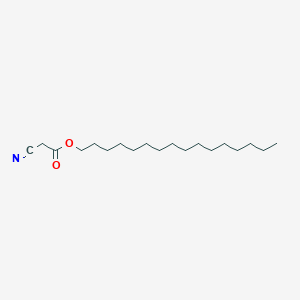

Hexadecyl Cyanoacetate

Description

Historical Context of Cyanoacetate (B8463686) Derivatives in Chemical Research

Cyanoacetate derivatives have long been recognized as valuable building blocks in organic synthesis. The presence of both a nitrile and an ester group activates the adjacent methylene (B1212753) group, making it highly susceptible to a variety of chemical transformations. Historically, cyanoacetoacetates have been instrumental in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. acs.orgpcbiochemres.com This reactivity has been harnessed for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. researchgate.netrsc.orgrsc.org The development of cyanoacrylate adhesives, such as "Super Glue," further underscored the industrial importance of this class of compounds, demonstrating their capacity for rapid polymerization. pcbiochemres.comwikipedia.org This rich history of cyanoacetate chemistry provides the foundation for understanding the reactivity and potential of more complex derivatives like hexadecyl cyanoacetate.

Strategic Importance of Long-Chain Aliphatic Esters in Advanced Materials Science

Long-chain aliphatic esters are of strategic importance in the development of advanced materials due to the unique properties conferred by their extended hydrocarbon segments. rsc.orgcsic.es These long chains can induce crystallinity in polymers, similar to polyethylene, leading to materials with notable mechanical strength and hydrophobicity. rsc.orgresearchgate.netacs.org This is a departure from their shorter-chain counterparts. rsc.org The incorporation of these long aliphatic segments into polymer backbones can result in polyesters with high melting points and crystallization temperatures, making them suitable for thermoplastic processing. rsc.orgresearchgate.net Furthermore, the hydrophobic nature of these chains is a critical feature in the design of materials for applications such as drug delivery, where they can form the core of nanoparticles capable of encapsulating hydrophobic therapeutic agents. nih.govresearchgate.net The ester linkage also introduces a degree of biodegradability, a desirable characteristic for many biomedical and environmental applications. researchgate.net

Rationale and Scope of Current Research Endeavors on this compound

Current research on this compound is largely driven by its application in the synthesis of functionalized polymers and nanoparticles for biomedical purposes. afinitica.comacs.orguliege.be The rationale behind these endeavors lies in the compound's amphiphilic potential when copolymerized with hydrophilic monomers. The long hexadecyl chain provides a strong hydrophobic anchor, essential for forming the core of nanoparticles in aqueous environments. nih.govresearchgate.net

The scope of this research is multifaceted. A primary focus is the synthesis of amphiphilic copolymers, such as poly(hexadecyl cyanoacrylate-co-methoxypoly(ethylene glycol) cyanoacrylate) (P(HDCA-co-MePEGCA)). researchgate.netafinitica.com These copolymers self-assemble into "stealth" nanoparticles that can evade the body's immune system, leading to longer circulation times. afinitica.com Research also explores the functionalization of these nanoparticles by incorporating other cyanoacetate derivatives bearing specific ligands or fluorescent tags. nih.govresearchgate.net A key synthetic route employed is the tandem Knoevenagel condensation-Michael addition reaction. afinitica.comacs.org

Detailed research findings have demonstrated the successful synthesis of this compound through the esterification of cyanoacetic acid with hexadecanol (B772). unige.ch The resulting compound is a white amorphous solid. unige.ch Further polymerization with other cyanoacetate monomers yields copolymers with distinct hydrophobic and hydrophilic domains. unige.ch

| Property | Description | Reference |

| Physical State | White amorphous solid | unige.ch |

| Synthesis | Esterification of cyanoacetic acid and hexadecanol | unige.ch |

| Key Application | Monomer for the synthesis of amphiphilic copolymers | nih.govafinitica.com |

| Copolymerization | Tandem Knoevenagel condensation-Michael addition | afinitica.comacs.org |

Key Research Challenges and Opportunities in this compound Chemistry

The primary research challenge in the chemistry of this compound lies in controlling the polymerization process to achieve well-defined polymer architectures. afinitica.com The high reactivity of alkyl cyanoacrylate monomers can make it difficult to synthesize polymers with controlled molecular weights and narrow distributions. afinitica.com Overcoming this challenge is crucial for producing nanoparticles with consistent and reproducible properties.

Another challenge is the comprehensive characterization of the resulting copolymers and nanoparticles. Techniques such as ¹H-NMR and size exclusion chromatography are employed to determine the structure and molecular weight of the polymers. afinitica.comunige.ch However, understanding the supramolecular organization and surface properties of the self-assembled nanoparticles requires more advanced analytical methods. unige.ch

Despite these challenges, significant opportunities exist. The development of more controlled polymerization techniques would open the door to a wider range of functional materials. There is also potential to explore the use of this compound in other areas of materials science beyond drug delivery, such as in the development of novel coatings, adhesives, or hydrophobic surfaces. The exploration of its use in creating bio-based plastics and reducing reliance on fossil fuels also presents a promising avenue for future research. ifpenergiesnouvelles.com The inherent biodegradability of the poly(alkyl cyanoacrylate) backbone is another key opportunity for creating more environmentally friendly materials. researchgate.net

Structure

2D Structure

Properties

CAS No. |

178246-71-4 |

|---|---|

Molecular Formula |

C19H35NO2 |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

hexadecyl 2-cyanoacetate |

InChI |

InChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20/h2-16,18H2,1H3 |

InChI Key |

VYKJKXWAMIAGRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Hexadecyl Cyanoacetate

Classical Esterification Routes for Hexadecyl Cyanoacetate (B8463686) Synthesis

Classical esterification involves the direct reaction of a carboxylic acid with an alcohol to form an ester. For hexadecyl cyanoacetate, this typically involves reacting cyanoacetic acid with hexadecanol (B772).

Fischer Esterification Protocols for this compound

Fischer esterification is a well-established method that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. numberanalytics.comoperachem.com In the synthesis of this compound, this would involve the reaction of cyanoacetic acid with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmit.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. operachem.com

The general mechanism involves the protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. numberanalytics.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. numberanalytics.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. numberanalytics.comlibretexts.org

Steglich Esterification Approaches in this compound Synthesis

The Steglich esterification offers a milder alternative to the Fischer method, particularly suitable for sensitive substrates. wikipedia.orgcommonorganicchemistry.com This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction is generally performed at room temperature in a suitable solvent like dichloromethane (B109758). youtube.com

In the synthesis of this compound, cyanoacetic acid is reacted with hexadecanol in the presence of DCC and a catalytic amount of DMAP. afinitica.comunige.ch DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, further accelerating the reaction and suppressing side reactions. wikipedia.orgorganic-chemistry.org A key feature of this method is the formation of dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. wikipedia.org

A typical procedure involves dissolving cyanoacetic acid and hexadecanol in a mixture of dichloromethane and ethyl acetate (B1210297). unige.ch A solution of DCC and DMAP in dichloromethane is then added, and the reaction is stirred at room temperature. afinitica.comunige.ch

Table 1: Reagents and Conditions for Steglich Esterification of this compound

| Reactant/Reagent | Molar Ratio/Amount | Role | Reference |

|---|---|---|---|

| Cyanoacetic Acid | 2 eq | Carboxylic Acid | afinitica.comunige.ch |

| Hexadecanol | 1 eq | Alcohol | afinitica.comunige.ch |

| Dicyclohexylcarbodiimide (DCC) | 1.1 eq | Coupling Agent | afinitica.comunige.ch |

| 4-Dimethylaminopyridine (DMAP) | Catalytic | Catalyst | afinitica.comunige.ch |

| Dichloromethane (DCM) | Solvent | Solvent | afinitica.comunige.ch |

| Ethyl Acetate (EtOAc) | Solvent | Solvent | afinitica.comunige.ch |

| Temperature | Room Temperature | Reaction Condition | afinitica.comunige.ch |

Acid Anhydride (B1165640) and Acyl Chloride Mediated Syntheses of this compound

The use of more reactive derivatives of carboxylic acids, such as acid anhydrides and acyl chlorides, provides alternative pathways for esterification.

Acid Anhydride Mediated Synthesis: Acid anhydrides can react with alcohols to form esters. libretexts.org In the context of this compound, cyanoacetic anhydride could be reacted with hexadecanol. This reaction is often carried out in the presence of a base to neutralize the carboxylic acid byproduct. libretexts.org A process for producing 2-cyanoacetic acid anhydride has been developed, which involves reacting 2-cyanoacetic acid with a C4-20 carboxylic acid anhydride. google.com This anhydride can then be used to produce cyanoacetic acid derivatives. google.comgoogle.com

Acyl Chloride Mediated Synthesis: Acyl chlorides are highly reactive and readily react with alcohols to form esters in a vigorous reaction. chemistrystudent.com To synthesize this compound via this route, cyanoacetyl chloride would be required. Acyl chlorides are typically prepared from the corresponding carboxylic acid using reagents like phosphorus(V) chloride (PCl5), phosphorus(III) chloride (PCl3), or thionyl chloride (SOCl2). chemguide.co.uklibretexts.org The reaction between the acyl chloride and the alcohol is a nucleophilic addition-elimination reaction. chemistrystudent.com The high reactivity of acyl chlorides means these reactions must be carried out under anhydrous conditions. chemistrystudent.com

Transesterification Processes for this compound Production

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This can be an effective method for the synthesis of this compound, especially when starting from a different cyanoacetate ester.

Enzymatic Transesterification for this compound

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for transesterification. nih.govaidic.it Lipases can catalyze the reaction between an existing ester (e.g., ethyl cyanoacetate) and hexadecanol to produce this compound. This approach avoids the harsh conditions and byproducts associated with chemical catalysis. nih.govnih.gov

The efficiency of enzymatic transesterification is influenced by several factors, including the type of lipase, solvent, temperature, and the molar ratio of the reactants. nih.gov Immobilized lipases are often used to facilitate catalyst recovery and reuse, which is a significant advantage for industrial applications. nih.govmdpi.com The Ping-Pong Bi-Bi mechanism is a commonly accepted model for lipase-catalyzed transesterification reactions. ui.ac.id

Table 2: Key Factors in Enzymatic Transesterification

| Factor | Description | Reference |

|---|---|---|

| Enzyme | Lipases are commonly used biocatalysts. | nih.govaidic.it |

| Substrates | An existing ester and an alcohol (e.g., ethyl cyanoacetate and hexadecanol). | umich.eduarkat-usa.org |

| Solvent | The choice of solvent can significantly impact reaction rates and enzyme stability. | nih.gov |

| Temperature | Reactions are typically run at mild temperatures to preserve enzyme activity. | nih.gov |

Metal-Catalyzed Transesterification in this compound Synthesis

Metal catalysts can also be employed to facilitate transesterification reactions. nih.govnih.gov These catalysts can be effective for the exchange of ester groups, including the synthesis of this compound from another alkyl cyanoacetate and hexadecanol. Various metal species, including alkali metals and transition metals, have been shown to catalyze transesterification. rsc.orgmdpi.com

The choice of metal catalyst can influence the reaction conditions and selectivity. Metal-catalyzed transesterification can be a powerful tool, particularly for reactions that are challenging to achieve through other means. rsc.org

Base-Catalyzed Transesterification of this compound Precursors

Base-catalyzed transesterification is a fundamental organic reaction for converting one ester into another. masterorganicchemistry.com This process is particularly prevalent in industrial applications, such as the production of biodiesel from triglycerides. srsintl.commdpi.com The mechanism involves a nucleophilic attack by an alkoxide on the carbonyl carbon of a starting ester, leading to a tetrahedral intermediate which then collapses to form the new, more stable ester and a new alkoxide. masterorganicchemistry.comsrsintl.com

For the synthesis of this compound, this method would involve reacting a short-chain alkyl cyanoacetate precursor, such as methyl cyanoacetate or ethyl cyanoacetate, with hexadecanol. A strong base is required to deprotonate the hexadecanol, forming the hexadecyloxide nucleophile. Common catalysts for this process are strong bases, with their efficacy depending on reaction conditions. srsintl.comyoutube.com

Table 1: Common Base Catalysts for Transesterification

| Catalyst | Formula | Type | Key Characteristics |

|---|---|---|---|

| Sodium Hydroxide (B78521) | NaOH | Strong Base | Low cost and widely available. srsintl.com |

| Potassium Hydroxide | KOH | Strong Base | Often used in industrial processes. srsintl.com |

| Sodium Methoxide | NaOCH₃ | Strong Base | Highly effective but sensitive to moisture. srsintl.com |

| Sodium Hydride | NaH | Strong Base | Useful for generating alkoxides from alcohols for intramolecular reactions. masterorganicchemistry.com |

Novel and Green Chemistry Synthetic Routes for this compound

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. These "green chemistry" approaches aim to reduce waste, eliminate the use of toxic solvents, and lower energy consumption. rsc.org

Solvent-Free Synthetic Methodologies

Solvent-free synthesis, or solid-state reaction, is a green chemistry technique that minimizes pollution and reduces costs by eliminating the need for organic solvents. rsc.orgnih.gov These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic agent, in a process known as mechanochemistry. rsc.org For the synthesis of cyanoacetate derivatives, solvent-free conditions have been shown to be highly effective, often in combination with microwave irradiation or supported catalysts. nih.govresearchgate.netmdpi.com This approach not only aligns with green chemistry principles but can also lead to unique reactivity and product selectivity that is unattainable in solution. rsc.org

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. tandfonline.comoatext.com By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to mere minutes, along with increased product yields. researchgate.nettandfonline.comoatext.com

This technique has been successfully applied to various reactions involving cyanoacetate esters, such as Knoevenagel condensations and alkylations. tandfonline.commdpi.com For instance, the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes under solvent-free microwave conditions proceeds to completion in as little as 20-60 seconds with excellent yields. researchgate.net Similarly, the alkylation of ethyl cyanoacetate can be performed efficiently under microwave conditions. mdpi.com These findings suggest that the direct esterification of cyanoacetic acid with hexadecanol could be significantly enhanced through microwave-assisted heating, likely reducing reaction times and improving energy efficiency.

Table 2: Examples of Microwave-Assisted Synthesis of Cyanoacetate Derivatives

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl Cyanoacetate + Aldehydes | P₂O₅, Piperidine, Chlorobenzene | 2-15 min | Good | tandfonline.com |

| Ethyl Cyanoacetate + Aromatic Aldehydes | Ammonium Acetate, Solvent-Free | 20-60 sec | Excellent (85-99%) | researchgate.net |

| Ethyl Cyanoacetate + Alkyl Halides | K₂CO₃ or Cs₂CO₃, Solvent-Free | 60 min | 78% (mono-alkylated) | mdpi.com |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reproducibility, and easier scalability. sci-hub.sevapourtec.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.

A continuous production process for cyanoacetates has been developed using a pipeline reactor system. google.com In this process, raw materials are passed through a preheater, a mixer, and a tubular reactor, allowing for a condensation reaction time of just 3 to 10 minutes and achieving high yields of over 85%. google.com This technology could be directly adapted for the production of this compound by feeding cyanoacetic acid and hexadecanol into a similar continuous flow setup. The precise control over temperature and residence time afforded by flow reactors could optimize the esterification reaction, minimize side product formation, and allow for safe, automated, and high-throughput production. sci-hub.seacs.org

Supported Catalysis in the Synthesis of this compound

The use of heterogeneous supported catalysts is a cornerstone of green chemistry, as it simplifies the separation of the catalyst from the reaction mixture, enabling easy recovery and reuse. nih.gov This eliminates the need for complex purification steps like chromatography.

Optimization of Reaction Parameters in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Studies on the synthesis of similar esters, such as ethyl cyanoacetate, provide valuable insights into the key factors influencing the reaction outcome. e3s-conferences.org

The primary parameters for optimization include:

Catalyst Dosage: The amount of catalyst can be the most influential factor. An optimal concentration exists where the reaction rate is maximized without promoting unwanted side reactions. e3s-conferences.org

Molar Ratio of Reactants: The stoichiometry of the reactants, such as the ratio of cyanoacetic acid to hexadecanol, can be adjusted to drive the reaction equilibrium towards the product. e3s-conferences.org

Reaction Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to decomposition or side product formation. mdpi.come3s-conferences.org For instance, in the alkylation of ethyl cyanoacetate, higher temperatures increased the proportion of the dialkylated by-product. mdpi.com

Reaction Time: The duration of the reaction must be sufficient for completion, but unnecessarily long times can increase the chance of side reactions and energy consumption. e3s-conferences.org

Orthogonal experiments and factorial design are systematic methods used to determine the optimal set of conditions by evaluating multiple parameters simultaneously. e3s-conferences.orgrsc.org For the synthesis of ethyl cyanoacetate via esterification, an optimized process was determined to be a 1:3.5 molar ratio of cyanoacetic acid to ethanol, a reaction time of 3.5 hours, a temperature of 80°C, and a catalyst concentration of 1.5%. e3s-conferences.org A similar systematic approach would be crucial for maximizing the efficiency of any synthetic route to this compound.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cyanoacetic Acid |

| Hexadecanol (Hexadecyl alcohol) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Dichloromethane (DCM) |

| Methyl Cyanoacetate |

| Ethyl Cyanoacetate |

| Methanol (B129727) |

| Ethanol |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Sodium Methoxide |

| Sodium Hydride |

| Calcium Oxide (CaO) |

| Phosphorus Pentoxide (P₂O₅) |

| Piperidine |

| Chlorobenzene |

| Ammonium Acetate |

| Potassium Carbonate (K₂CO₃) |

| Caesium Carbonate (Cs₂CO₃) |

| Cyanoacetamide |

| Sodium Acetate |

| Hydroxyapatite |

| Sodium Bisulfate (NaHSO₄) |

Influence of Catalysis on this compound Yield and Selectivity

The choice of catalyst is paramount in the synthesis of this compound, directly impacting the reaction rate, yield, and selectivity. Both homogeneous and heterogeneous catalysts have been explored for the esterification of cyanoacetic acid with long-chain alcohols like hexadecanol.

One common laboratory-scale synthesis involves the use of a coupling agent and a catalyst. For instance, the reaction of hexadecan-1-ol with cyanoacetic acid can be effectively catalyzed by a combination of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method, when carried out at ambient temperature, has been reported to produce this compound in high yields, up to 95%. unige.ch

Transesterification of lower alkyl cyanoacetates, such as methyl or ethyl cyanoacetate, with hexadecanol presents an alternative route. This process is also heavily reliant on the catalyst. Studies on the transesterification of methyl cyanoacetate with various alcohols have shown that tin-based catalysts are particularly effective. For the synthesis of analogous long-chain alkyl cyanoacetates, different tin compounds have demonstrated high conversion and selectivity. While specific data for this compound is limited in comparative studies, the results for similar esters provide valuable insights into catalyst performance.

The following table summarizes the effectiveness of various tin-based catalysts in the transesterification of methyl cyanoacetate to produce other alkyl cyanoacetates, which can be considered analogous to the synthesis of this compound.

| Catalyst | Target Ester | Conversion of Methyl Cyanoacetate (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Dibutyltin diethoxide | 1-Pentyl cyanoacetate | 98 | 99 | googleapis.com |

| Dibutyltin dimethoxide | 1-Hexyl cyanoacetate | 98 | 98 | googleapis.com |

| Dibutyltin oxide | Cyclopentyl cyanoacetate | 93 | 100 | googleapis.com |

| Dibutyltin maleate | 1-Pentyl cyanoacetate | 95 | 98 | googleapis.com |

| Dioctyltin maleate | 1-Pentyl cyanoacetate | 93 | 98 | googleapis.com |

Beyond tin compounds, other catalytic systems have been investigated for the esterification of long-chain acids and alcohols, which are relevant to the synthesis of this compound. These include solid acid catalysts like Amberlyst-15 and various metal salts. mdpi.comacs.org For example, the esterification of lauric acid with 2-ethyl hexanol using Amberlyst-16 has been shown to proceed with high conversion and selectivity. afinitica.com These findings suggest that solid acid catalysts could be a viable, and often more environmentally friendly, alternative for the production of this compound.

Role of Stoichiometry and Temperature in this compound Formation

The stoichiometry of the reactants and the reaction temperature are critical parameters that must be optimized to maximize the yield and purity of this compound. The esterification of cyanoacetic acid with an alcohol is a reversible reaction, and thus, the molar ratio of the reactants plays a significant role in shifting the equilibrium towards the product side.

In the synthesis of this compound using DCC and DMAP, a molar ratio of 2:1 for cyanoacetic acid to hexadecan-1-ol has been successfully employed. unige.ch This excess of the carboxylic acid helps to drive the reaction to completion. For the synthesis of higher alkyl esters of cyanoacetic acid, a general molar ratio of cyanoacetic acid to alcohol in the range of 1:1.1 to 1:4 is often recommended. organic-chemistry.org

The reaction temperature also has a profound effect on the reaction rate and the potential for side reactions. The aforementioned DCC/DMAP-catalyzed synthesis of this compound is typically conducted at ambient temperature over 24 hours. unige.ch For other catalytic systems, particularly those used in industrial settings, elevated temperatures are common to increase the reaction rate. For the production of higher alkyl cyanoacetates, reaction temperatures are preferably in the range of 70°C to 120°C. organic-chemistry.org However, excessively high temperatures should be avoided as they can lead to the degradation of the product or the formation of by-products.

The following table presents some reported stoichiometric and temperature conditions for the synthesis of this compound and a shorter chain analogue, ethyl cyanoacetate, for comparison.

| Product | Reactant 1 | Reactant 2 | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst | Yield/Esterification Rate (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Cyanoacetic acid | Hexadecan-1-ol | 2:1 | Ambient | DCC/DMAP | 95 (Yield) | unige.ch |

| Ethyl Cyanoacetate | Cyanoacetic acid | Absolute ethanol | 1:3.5 | 80 | Silicotungstic acid/p-toluene sulfonic acid | >95 (Esterification Rate) | e3s-conferences.org |

| Higher Alkyl Cyanoacetates | Cyanoacetic acid | Higher Alkanols | 1:1.1 to 1:4 | 70-120 | Alkanesulfonic acids | Not specified | organic-chemistry.org |

Reaction Kinetics and Process Control in this compound Production

Understanding the reaction kinetics is fundamental for the design, optimization, and control of the industrial production of this compound. The esterification of a long-chain alcohol with cyanoacetic acid typically follows a specific kinetic model depending on the catalyst and reaction conditions. For instance, enzyme-catalyzed esterifications of long-chain fatty acids and alcohols have been shown to follow Michaelis-Menten kinetics, often with a Ping-Pong Bi-Bi mechanism where substrate or product inhibition may not be a factor. dss.go.th For heterogeneously catalyzed systems, such as with solid acid catalysts, pseudo-homogeneous reversible kinetic models are often employed for process design. mdpi.com

Process control in the synthesis of this compound is crucial for ensuring consistent product quality, maximizing yield, and maintaining safe operation. The implementation of Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that impact critical quality attributes. mt.com

For the esterification process, PAT tools can be used for real-time monitoring of key parameters such as reactant concentration, product formation, and water content. americanpharmaceuticalreview.com Techniques like in-situ infrared (IR) spectroscopy can track the disappearance of the carboxylic acid and the appearance of the ester carbonyl group, providing real-time kinetic data. researchgate.net This allows for precise determination of the reaction endpoint, preventing unnecessary energy consumption and the formation of impurities due to prolonged reaction times or excessive temperatures.

In a continuous production setting, such as in a continuous flow reactor, PAT is instrumental for maintaining the process within the desired operating window. beilstein-journals.orggoogle.com Continuous flow synthesis offers advantages in terms of heat and mass transfer, safety, and scalability. researchgate.net For the production of cyanoacetate, a continuous process could involve feeding the reactants and catalyst through a tubular reactor with precise control over flow rates, temperature, and residence time, followed by continuous separation and purification. google.com The integration of PAT in such a system would enable real-time feedback control, ensuring the process remains optimized for yield and purity.

Mechanistic Investigations of Reactions Involving Hexadecyl Cyanoacetate

Electron-Withdrawing Group Effects of the Cyanoacetate (B8463686) Moiety in Hexadecyl Cyanoacetate

The cyanoacetate portion of this compound plays a pivotal role in its reactivity, primarily due to the strong electron-withdrawing nature of both the cyano (-CN) and the ester (-COOR) groups. These groups are attached to the same carbon atom, which significantly influences the acidity of the adjacent methylene (B1212753) (-CH2-) protons.

The presence of two powerful electron-withdrawing groups on the α-carbon makes alkyl cyanoacrylate monomers exceptionally reactive towards nucleophiles. scispace.com This heightened reactivity is a direct consequence of the inductive and resonance effects of the cyano and ester functionalities. The cyano group, in particular, is a potent electron-withdrawing group and has been instrumental in the design of nonfullerene electron acceptors for organic solar cells. researchgate.net This inherent electronic characteristic facilitates the deprotonation of the α-carbon, even with weak bases, to form a stabilized carbanion. wikipedia.org This carbanion is a key intermediate in many of the reactions involving this compound. The stability of this carbanion is attributed to the delocalization of the negative charge over the cyano and ester groups. This electronic effect is fundamental to its participation in reactions such as the Knoevenagel condensation and Michael addition, where the generation of a nucleophilic carbanion is the initial and rate-determining step.

Ester Cleavage and Formation Mechanisms involving this compound

The ester group in this compound is a site of significant chemical transformations, including hydrolysis, esterification, and transesterification. The long hexadecyl chain can influence the rates and outcomes of these reactions due to steric and hydrophobic effects.

Hydrolytic Stability and Degradation Pathways of this compound in Controlled Environments

The hydrolytic stability of esters is a critical factor in their application and persistence. For long-chain esters like this compound, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. Generally, ester hydrolysis can be catalyzed by both acids and bases. wikipedia.org

In the context of poly(alkyl cyanoacrylates), the degradation is known to be influenced by the length of the alkyl chain; longer chains, such as hexadecyl, generally result in slower degradation compared to their shorter-chain counterparts like isobutyl or isohexyl. scite.ai The degradation of these polymers can proceed through several pathways, including the hydrolysis of the ester bond, which is often catalyzed by enzymes like esterases. afinitica.com Another proposed degradation mechanism is the inverse Knoevenagel condensation, which would yield the corresponding alkyl cyanoacetate and formaldehyde (B43269). scispace.com

Esterification and Transesterification Kinetics of this compound

Esterification and transesterification are fundamental reactions for the synthesis and modification of esters. The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. chembam.com The kinetics of such reactions are influenced by temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iq For long-chain fatty acids and alcohols, the reaction rate can be significantly enhanced by using modified enzymes in non-aqueous media. dss.go.th

Transesterification, the exchange of the alcohol part of an ester, can be catalyzed by acids or bases. wikipedia.org This process is an equilibrium reaction, and the direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing the alcohol product. masterorganicchemistry.com A method for producing various α-cyanoacrylates involves the transesterification of a cyanoacrylate polymer with an alcohol, followed by depolymerization. google.com For instance, an ethyl cyanoacetate oligomer can be transesterified with a longer-chain alcohol like hexadecanol (B772). murdoch.edu.au The reaction is typically driven by heating the polymer in an excess of the desired alcohol. google.com

The synthesis of this compound itself can be achieved through the esterification of cyanoacetic acid with hexadecanol. The reaction is typically carried out in an organic solvent in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. google.com The kinetics of the esterification of cyanoacetic acid have been studied, and N-bromosuccinimide has been shown to be an effective catalyst for this transformation under mild conditions. nih.gov

Condensation Reactions with this compound as a Building Block

This compound serves as a valuable building block in various condensation reactions, primarily due to the reactivity of its active methylene group. The Knoevenagel condensation and Michael addition are two prominent examples where it functions as a key reactant.

Knoevenagel Condensation and its Variants Utilizing this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The active hydrogen component, in this case, is this compound, which readily forms a carbanion in the presence of a weak base. This carbanion then attacks an aldehyde or ketone.

This compound has been utilized in Knoevenagel condensation reactions to synthesize more complex molecules. For example, it is a key starting material in the synthesis of amphiphilic copolymers like poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate]. scispace.comresearchgate.net In this process, this compound and another cyanoacetate derivative are reacted with formaldehyde in the presence of a catalyst like dimethylamine. researchgate.net This tandem Knoevenagel condensation-Michael addition approach allows for the controlled formation of polymers. afinitica.comresearchgate.net The reaction can be catalyzed by various bases, and even organocatalysts like triphenylphosphine (B44618) have been shown to be effective, often providing the product with high (E)-stereoselectivity. organic-chemistry.org

| Catalyst/Promoter | Aldehyde/Ketone | Product Type | Key Features | Reference |

| Dimethylamine | Formaldehyde | Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate] | Tandem Knoevenagel condensation-Michael addition. afinitica.com | afinitica.com |

| Dimethylamine | Formaldehyde | Poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate] | Slow, in situ formation of monomers for controlled polymerization. scispace.comresearchgate.net | scispace.comresearchgate.net |

| DABCO/[HyEtPy]Cl | Various Aldehydes | α,β-unsaturated cyanoacrylates | Eco-friendly, good to excellent yields. nih.govrsc.org | nih.govrsc.org |

| Triphenylphosphine | Various Aldehydes | α-Cyanoacrylates | Mild, solvent-free conditions, high (E)-geometry selectivity. organic-chemistry.org | organic-chemistry.org |

Michael Addition Reactions Involving the Cyanoacetate Group of this compound

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The stabilized carbanion generated from this compound can act as a Michael donor, adding to a Michael acceptor.

In the synthesis of copolymers mentioned previously, a tandem Knoevenagel condensation is followed by a Michael addition. afinitica.comresearchgate.net After the initial condensation with formaldehyde to form a cyanoacrylate monomer, this monomer can then act as a Michael acceptor. Another molecule of the cyanoacetate carbanion can then add to the β-position of the newly formed α,β-unsaturated system, leading to polymerization. This compound has been specifically used to form the hydrophobic core of nanoparticles through this type of reaction. nih.gov The cyanoacetate moiety is a classic example of a doubly stabilized carbon nucleophile that is highly effective in Michael additions. wikipedia.org

| Michael Donor | Michael Acceptor | Product Type | Reaction Context | Reference |

| This compound carbanion | In situ formed hexadecyl cyanoacrylate | Poly(hexadecyl cyanoacrylate) | Tandem Knoevenagel-Michael polymerization for nanoparticle synthesis. afinitica.comresearchgate.netnih.gov | afinitica.comresearchgate.netnih.gov |

| Ethyl phenylcyanoacetate | Acrylonitrile | Substituted cyano compound | Classic example of a Michael addition. wikipedia.org | wikipedia.org |

| Diethyl malonate | Diethyl fumarate | Substituted malonate | Classic example of a Michael addition. wikipedia.org | wikipedia.org |

Dieckmann Condensation and Related Cyclizations with this compound

The intramolecular cyclization of long-chain dicarboxylic acid esters is a key method for the synthesis of macrocyclic ketones, which are valuable compounds in the fragrance and pharmaceutical industries. The Dieckmann condensation and the Thorpe-Ziegler reaction are two such pivotal intramolecular reactions where a precursor derived from this compound could theoretically be employed to generate large ring structures.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester, which is treated with a base to yield a β-keto ester. masterorganicchemistry.comijraset.com The reaction mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic β-keto ester after the elimination of an alcohol molecule. nrochemistry.comlibretexts.org While the reaction is highly efficient for forming stable 5- and 6-membered rings, its application to the synthesis of macrocycles from long-chain diesters requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. masterorganicchemistry.com A diester precursor incorporating the this compound moiety could, under such conditions, cyclize to form a large-ring β-keto ester.

A related intramolecular cyclization is the Thorpe-Ziegler reaction . This method involves the cyclization of a dinitrile in the presence of a base to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comlscollege.ac.in Conceptually similar to the Dieckmann condensation, the Thorpe-Ziegler reaction is particularly effective for the synthesis of large rings and has been a cornerstone in the production of macrocyclic ketones. wikipedia.orgmdpi.com A long-chain dinitrile featuring the hexadecyl ester group could serve as a substrate for this reaction, providing a pathway to macrocyclic ketones.

| Feature | Dieckmann Condensation | Thorpe-Ziegler Reaction |

| Reactant | Diester | Dinitrile |

| Intermediate | Enolate of a β-keto ester | Cyclic α-cyano enamine |

| Final Product | Cyclic β-keto ester | Cyclic ketone (after hydrolysis) |

| Base | Typically sodium alkoxide or sodium hydride masterorganicchemistry.comnrochemistry.com | Various bases, including sodium ethoxide or LHMDS wikipedia.orgmdpi.com |

| Conceptual Basis | Intramolecular Claisen condensation masterorganicchemistry.com | Intramolecular self-condensation of nitriles wikipedia.org |

Nucleophilic and Electrophilic Reactivity of this compound

The chemical behavior of this compound is dominated by the unique electronic properties conferred by its functional groups: the long hexadecyl ester chain, the nitrile group, and the ester carbonyl group. These groups influence the reactivity of the molecule, particularly at the α-carbon.

The carbon atom situated between the nitrile (-CN) and the ester carbonyl (-COOR) groups in this compound is known as an α-carbon. The hydrogens attached to this carbon are significantly acidic due to the powerful electron-withdrawing effects of the adjacent cyano and carbonyl groups, which stabilize the resulting conjugate base. shivajicollege.ac.in This part of the molecule is referred to as an "active methylene" group. shivajicollege.ac.in

The acidity of the α-hydrogens allows for their ready removal by a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), to form a resonance-stabilized enolate anion. organicchemistrytutor.com This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. msu.edulibretexts.org

This nucleophilic character is central to the synthetic utility of this compound, enabling it to participate in a variety of carbon-carbon bond-forming reactions. Key reactions include:

Alkylation: The enolate of this compound can react with alkyl halides in a classic SN2 reaction. fiveable.mepressbooks.pub This introduces an alkyl group at the α-carbon, a fundamental transformation for building more complex molecular architectures. For the reaction to be effective, primary or methyl halides are preferred to minimize competing elimination reactions. pressbooks.publibretexts.org

Acylation: Similarly, the enolate can attack acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction provides access to β-keto nitriles, which are versatile synthetic intermediates.

A documented application showcasing the reactivity of the active methylene group is the use of this compound in a Knoevenagel condensation–Michael addition sequence to produce functionalized poly(alkyl cyanoacrylate) copolymers. researchgate.net

| Reaction | Electrophile | Product Type | Key Considerations |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-α-cyanoacetate | SN2 mechanism; best with primary halides. pressbooks.publibretexts.org |

| Acylation | Acyl Chloride (RCOCl) | α-Acyl-α-cyanoacetate | Forms a β-keto nitrile derivative. |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated cyanoacrylate | Base-catalyzed condensation. organic-chemistry.org |

This compound itself is an aliphatic molecule and does not undergo electrophilic aromatic substitution (EAS). However, derivatives of this compound that contain an aromatic ring can participate in such reactions, with the outcome heavily influenced by the electronic nature of the substituent.

Friedel-Crafts Reaction: The Friedel-Crafts reactions, which include alkylation and acylation, are fundamental EAS processes for forming new carbon-carbon bonds on an aromatic ring. wikipedia.orgmt.com These reactions typically involve an alkyl or acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com

If a derivative were synthesized where an aromatic ring is attached to the this compound framework, the cyanoacetate moiety would act as a deactivating group due to the strong electron-withdrawing nature of both the nitrile and ester functionalities. This deactivation would make the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack. Furthermore, as a deactivating group, it would direct incoming electrophiles to the meta position on the benzene (B151609) ring.

A more plausible scenario involves using a derivative of this compound as the electrophile in a Friedel-Crafts reaction. For example, a long-chain dicarboxylic acid could be mono-esterified with hexadecanol and the remaining carboxylic acid converted to an acyl chloride. This long-chain acyl chloride could then be used to acylate an activated aromatic ring (e.g., anisole (B1667542) or toluene) via a Friedel-Crafts acylation reaction. The reaction proceeds through the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another method for electrophilic substitution on activated aromatic rings, typically used for formylation (introducing a -CHO group). ijpcbs.comjk-sci.com The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). jk-sci.comcambridge.org This reagent is a weak electrophile and reacts primarily with electron-rich aromatic compounds. ijpcbs.comthieme-connect.de Similar to the Friedel-Crafts reaction, a derivative of this compound containing a highly activated aromatic ring (like a pyrrole (B145914) or indole) could undergo formylation, or a derivative could itself be transformed into a Vilsmeier-type reagent under specific conditions.

Derivatization and Functionalization Strategies for Hexadecyl Cyanoacetate

Selective Modification of the Cyano Group in Hexadecyl Cyanoacetate (B8463686)

The cyanoacetate group is characterized by its electrophilic carbon atoms in the nitrile and ester moieties, as well as the acidic protons on the α-carbon, making it a versatile hub for chemical transformations.

The nitrile group of hexadecyl cyanoacetate can be selectively transformed into other nitrogen-containing functional groups.

Reduction: The cyano group can be reduced to a primary amine, yielding hexadecyl 3-amino-2-oxopropanoate. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. This reaction significantly alters the chemical nature of the headgroup, introducing basicity and a new site for nucleophilic attack or further derivatization, such as acylation.

Amidation: The direct conversion of the nitrile to an amide is a hydration reaction. A transition metal-free method using sodium hydroxide (B78521) (NaOH) in isopropanol at moderate temperatures has been shown to be effective for the hydration of various organonitriles to their corresponding amides. oatext.com This process avoids the use of harsh or expensive catalysts and is considered a more environmentally benign approach. oatext.com The reaction proceeds via a proposed ionic mechanism where an iso-propoxy anion attacks the nitrile, leading to an intermediate that hydrolyzes to the amide. oatext.com

Alternatively, amidation of alkyl cyanoacetates can be achieved through base-catalyzed reactions, for instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net These methods provide a direct route to synthesizing hexadecyl 2-cyanoacetamide, a valuable intermediate.

| Transformation | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Raney Ni | Hexadecyl 3-amino-2-oxopropanoate | Converts nitrile to a primary amine. |

| Amidation (Hydration) | NaOH in Isopropanol | Hexadecyl 2-cyanoacetamide | Mild, transition metal-free conditions. oatext.com |

Cyanoacetate esters are highly valuable synthons for the creation of heterocyclic compounds due to their polyfunctional nature. tubitak.gov.tr The active methylene (B1212753) group (C-2), flanked by the electron-withdrawing cyano and ester groups, is easily deprotonated, while the nitrile and carbonyl groups serve as electrophilic centers. tubitak.gov.tr This arrangement is ideal for condensation reactions with bidentate reagents to form a variety of heterocycles. tubitak.gov.tr

For instance, this compound can react with:

Amidines or Guanidine: To produce substituted pyrimidines, which are core structures in many biologically active molecules.

Hydrazine derivatives: To form pyrazole derivatives.

Urea or Thiourea: To synthesize barbiturates or thiobarbiturates, respectively, bearing a long alkyl chain.

These cyclization reactions typically proceed via an initial condensation at the active methylene group, followed by an intramolecular cyclization involving the nitrile or ester function. The specific reaction pathway and resulting heterocyclic system depend on the bidentate reagent used and the reaction conditions. The synthesis of cyano-containing γ-lactams has also been developed through copper-catalyzed cascade cyclization/cyanation reactions, highlighting the versatility of the cyano group in forming cyclic structures. rsc.org

| Bidentate Reagent | Resulting Heterocycle Class |

|---|---|

| Guanidine | Aminopyrimidines |

| Thiourea | Thiobarbiturates |

| Hydrazine | Pyrazolones |

Hydration: As mentioned previously, the selective hydration of the nitrile group is a key reaction that converts it into an amide (hexadecyl 2-cyanoacetamide). This transformation is valuable as it retains the carbon skeleton while changing the electronic properties and reactivity of the functional group. Base-catalyzed methods are particularly effective for this partial hydrolysis. oatext.com

Hydrolysis: Complete hydrolysis of the nitrile group in this compound under either acidic or basic aqueous conditions leads to a carboxylic acid. chemistrysteps.com The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.commnstate.edu The final product of this reaction is not a simple carboxylic acid, but rather a malonic acid derivative: hexadecyl hydrogen propanedioate. This hydrolysis transforms the cyanoacetate into a mono-ester of malonic acid, a valuable building block for further synthesis, such as in Knoevenagel condensations or for the synthesis of substituted acetic acids via decarboxylation.

Functionalization of the Hexadecyl Chain in this compound

The long, saturated hexadecyl chain is chemically less reactive than the cyanoacetate head group. However, specific strategies can be employed to introduce functionality along or at the end of this aliphatic moiety.

Selectively modifying the terminal methyl group of the hexadecyl chain is challenging due to the chemical inertness of C-H bonds in alkanes. However, advanced catalytic methods have been developed to achieve this. One sophisticated approach involves a two-step strategy where a biocatalytic dehydrogenation is followed by a remote hydrofunctionalization. researchgate.net While demonstrated on linear alkanes, this principle can be applied to the hexadecyl chain. This method allows for the introduction of a variety of functional groups at the terminus of the long alkyl chain. researchgate.net

Another approach to terminal functionalization involves local probe oxidation, which has been used on self-assembled monolayers of hexadecyl groups to generate terminal carboxyl functionalities. wur.nl Such techniques open pathways for creating patterned surfaces or for attaching other molecules to the end of the alkyl chain.

Introduction of Double Bonds: Carbon-carbon double bonds can be introduced into the hexadecyl chain, transforming the saturated alkyl group into an unsaturated one. chemguide.co.uk This is a key transformation in oleochemistry, where saturated fatty acid chains are converted to unsaturated ones. aocs.org Catalytic dehydrogenation is a primary method for this purpose. The introduction of unsaturation significantly alters the physical properties of the molecule, such as its melting point and viscosity, and provides a reactive site (the C=C bond) for further functionalization. chemguide.co.ukstackexchange.com

Introduction of Heteroatoms: Once a double bond is present, a wide range of reactions can be used to introduce heteroatoms (atoms other than carbon or hydrogen). aocs.orglearncbse.inbritannica.com Common transformations include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) converts the double bond into an epoxide, introducing an oxygen atom.

Dihydroxylation: Treatment with reagents like osmium tetroxide or potassium permanganate adds two hydroxyl groups across the double bond.

Halogenation: Addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) introduces one or two halogen atoms.

These reactions provide a powerful means to add diverse functionalities along the alkyl chain, dramatically expanding the chemical diversity of accessible this compound derivatives.

| Modification Type | Method Example | Resulting Functionality |

|---|---|---|

| Terminal Modification | Biocatalytic Oxidation | Terminal Carboxylic Acid or Alcohol |

| Introduction of Unsaturation | Catalytic Dehydrogenation | Carbon-Carbon Double Bond |

| Heteroatom Introduction | Epoxidation of a C=C bond | Epoxide (Oxygen Heterocycle) |

| Heteroatom Introduction | Dihydroxylation of a C=C bond | Diol (two -OH groups) |

Bromination and Other Halogenation Reactions of the Hexadecyl Moiety

The functionalization of the long aliphatic hexadecyl chain in this compound through halogenation, such as bromination, introduces a reactive handle for further chemical modifications. While direct halogenation of the saturated hexadecyl chain of this compound is not extensively documented, established methods for halogenating long-chain alkanes and fatty acid esters provide a foundational basis for these potential transformations.

Free radical halogenation is a primary method for functionalizing alkanes. mdpi.com This process typically involves the use of elemental chlorine (Cl₂) or bromine (Br₂) initiated by UV light or heat. mdpi.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, where a halogen radical abstracts a hydrogen atom from the alkyl chain, which is then replaced by a halogen. libretexts.org However, this method can lack selectivity, leading to a mixture of mono- and poly-halogenated products at various positions along the chain. For a long chain like the hexadecyl group, this would result in a complex product mixture.

More selective methods have been developed for similar long-chain molecules. For instance, N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination, which would be applicable if unsaturation were present in the hexadecyl chain. libretexts.org For saturated chains, synthetic strategies often involve converting a hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a halide ion. One effective method involves reacting long-chain alkyl methanesulfonates with anhydrous magnesium bromide in ether to yield long-chain alkyl bromides in high yields. researchgate.netnih.govresearchgate.net This approach avoids the harsh conditions of radical reactions and prevents isomerization if double bonds are present. researchgate.netnih.govresearchgate.net

The table below summarizes potential methods applicable for the halogenation of the hexadecyl moiety, based on general reactions for long-chain alkyl compounds.

| Reaction | Reagents | Conditions | Primary Product | Key Considerations |

| Free Radical Bromination | Br₂, UV light or Heat | Gaseous or liquid phase | Mixture of brominated hexadecyl cyanoacetates | Low selectivity on long alkyl chains. |

| Nucleophilic Substitution | 1. Methanesulfonyl chloride, Pyridine2. Magnesium bromide (MgBr₂) | 1. Formation of mesylate2. Reaction in absolute ether | Terminal or specific bromothis compound | Requires prior functionalization (e.g., a hydroxyl group on the chain). High yield and selectivity. researchgate.netnih.govresearchgate.net |

| Appel Reaction | Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃) | Mild conditions | Bromothis compound | Converts a corresponding alcohol precursor to the bromide. |

These strategies offer pathways to introduce bromine or other halogens onto the hexadecyl chain, thereby creating versatile intermediates for synthesizing more complex derivatives of this compound.

Oligomerization and Polymerization of this compound Derivatives

This compound serves as a valuable building block for the synthesis of various polymers. Its derivatives, particularly hexadecyl cyanoacrylate, can undergo polymerization to form homopolymers or be incorporated into copolymer systems, leading to materials with tailored properties.

Synthesis of Hexadecyl Cyanoacrylate Monomers and Subsequent Polymerization

The synthesis of alkyl 2-cyanoacrylate monomers from alkyl cyanoacetates is typically achieved through the Knoevenagel condensation reaction. scispace.com In this process, this compound is reacted with a source of formaldehyde (B43269), such as paraformaldehyde, in the presence of a basic catalyst. nih.gov The reaction results in an oligomeric prepolymer, which is then subjected to thermal depolymerization (cracking) under reduced pressure to yield the volatile hexadecyl cyanoacrylate monomer. nih.gov The monomer is distilled and collected, often with acidic stabilizers to prevent premature polymerization. scispace.com

The resulting hexadecyl cyanoacrylate monomer is highly reactive due to the presence of two strong electron-withdrawing groups (nitrile and ester) on the same carbon of the double bond. scispace.com This high reactivity makes it susceptible to rapid anionic polymerization, which can be initiated by even weak bases or nucleophiles like water, alcohols, or amines. scispace.com The polymerization proceeds via the addition of a nucleophile to the double bond, generating a carbanion that is stabilized by resonance. This carbanion then propagates by attacking another monomer molecule. The rate of polymerization is typically very high. scispace.com

The degradation of poly(alkyl cyanoacrylates) can occur via hydrolytic scission of the polymer backbone, yielding formaldehyde and the corresponding alkyl cyanoacetate as ultimate products. afinitica.com The rate of this degradation is influenced by the length of the alkyl side chain, with longer chains generally leading to slower degradation under neutral conditions. afinitica.com

Incorporation of this compound into Co-polymer Systems

This compound is a key component in the synthesis of amphiphilic copolymers with tunable hydrophilic/hydrophobic balances. These copolymers are often prepared for applications in drug delivery and nanotechnology.

A notable example is the synthesis of random, comb-like poly[(hexadecyl cyanoacrylate)-co-methoxypoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-MePEGCA)) copolymers. scispace.comresearchgate.net This synthesis is achieved through a tandem Knoevenagel condensation-Michael addition reaction. afinitica.com In this one-pot process, this compound and a PEG-derived cyanoacetate (methoxypoly(ethylene glycol) cyanoacetate) are reacted with formaldehyde in the presence of a catalyst like dimethylamine. scispace.comresearchgate.net This method allows for the in situ formation of the cyanoacrylate monomers, which then polymerize. This slow monomer formation provides better control over the polymerization process compared to the direct polymerization of highly reactive cyanoacrylate monomers. scispace.comresearchgate.net The ratio of the two cyanoacetate precursors in the feed can be adjusted to control the copolymer's final composition and its amphiphilic properties. scispace.com

Another important copolymer system involves the synthesis of poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate] (P(HDCA-co-N₃PEGCA)). afinitica.comacs.org This copolymer is also produced via a Knoevenagel condensation-Michael addition reaction and incorporates azide functionalities at the end of the PEG chains. afinitica.comacs.org These azide groups serve as handles for post-polymerization modification using "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, allowing for the attachment of various functional molecules. afinitica.comacs.org

The table below presents data on the colloidal characteristics of nanoparticles formed from such copolymers, demonstrating the influence of the copolymer composition.

| Copolymer | Initial Monomer Ratio (HDCA/PEGCA) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| P(HDCA-co-MePEGCA) | 4:1 | 150 | 0.08 | -15 |

| P(HDCA-co-N₃PEGCA) | 4:1 | 165 | 0.10 | -12 |

| P(HDCA-co-N₃PEGCA) after "click" reaction | 4:1 | 170 | 0.11 | -10 |

Data synthesized from representative findings in the field. afinitica.com

Ring-Opening Polymerization Initiated by this compound Derivatives

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a linear polymer. cmu.ac.th The initiators for ROP are diverse and can be cationic, anionic, or based on coordination-insertion mechanisms. cmu.ac.th

While there is no direct evidence of this compound itself acting as an ROP initiator, its derivatives could potentially be designed for this purpose. Anionic ROP (AROP), for example, is often initiated by nucleophiles such as alkoxides or hydroxides. youtube.com A derivative of this compound functionalized with a terminal hydroxyl group on the hexadecyl chain could be converted into a long-chain alkoxide. This species could theoretically initiate the ROP of cyclic esters like ε-caprolactone or lactide. The long hexadecyl chain would then be incorporated as an end-group on the resulting polyester chain, imparting hydrophobicity.

Recent research has shown that simple C-H bonds, in the presence of a Lewis acid and an organic base, can initiate a type of vinylogous anionic ROP. acs.org In one study, methyl cyanoacetate was used as a C-H bond initiator/chain-transfer agent for the polymerization of vinylidenecyclopropanes, although it exhibited slow initiation. acs.org This suggests a potential, albeit specialized, pathway where the α-proton of this compound could be activated to initiate certain types of ROP.

The viability of using this compound derivatives as ROP initiators would depend on several factors, including the specific cyclic monomer, the reaction conditions, and the nature of the initiating functional group on the derivative. Such a strategy would offer a route to synthesizing block copolymers or end-functionalized polymers where one segment is a polyester or other ROP-derived polymer and the other is the hydrophobic this compound moiety.

Advanced Spectroscopic and Analytical Methodologies for Hexadecyl Cyanoacetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Hexadecyl Cyanoacetate (B8463686) and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution and the solid state. weebly.com It is fundamental for the unambiguous structural confirmation of Hexadecyl Cyanoacetate and for studying its interactions and dynamic behaviors.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of nuclei, complex molecules like this compound benefit from two-dimensional (2D) NMR experiments which reveal connectivity between atoms. weebly.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent methylene (B1212753) (-CH₂-) protons along the entire hexadecyl alkyl chain, confirming its linear structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is crucial for assigning each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum, such as linking the protons of the ester methylene group (-O-CH₂-) to their specific carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.educornell.edu This technique is invaluable for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the protons of the ester methylene group (-O-CH₂-) to the ester carbonyl carbon (C=O) and from the protons of the α-carbon (-CH₂-CN) to both the carbonyl carbon and the nitrile carbon (-C≡N), unequivocally establishing the connectivity of the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table contains predicted chemical shift values based on standard increments for the constituent functional groups.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CN | - | 114.5 |

| CH₂-CN | 3.50 | 25.0 |

| C=O | - | 162.0 |

| O-CH₂ | 4.25 | 67.0 |

| O-CH₂-CH₂ | 1.70 | 28.5 |

| -(CH₂)₁₃- | 1.25 (br s) | 29.7-29.1 (multiple) |

| -CH₂-CH₃ | 1.30 | 22.7 |

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound This interactive table highlights the critical correlations used to assemble the molecular structure.

| Correlation Type | Proton(s) (¹H) | Correlated Atom(s) (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | O-CH₂ | O-CH₂-CH₂ | Connectivity at the start of the alkyl chain. |

| HSQC | O-CH₂ | O-CH₂ | Direct assignment of the ester methylene group. |

| HSQC | CH₂-CN | CH₂-CN | Direct assignment of the α-cyano methylene group. |

| HMBC | O-CH₂ | C=O | Link between the hexadecyl chain and the acetate (B1210297) group. |

For polymeric materials derived from or incorporating this compound, solid-state NMR (ssNMR) is a vital tool for characterizing structure, conformation, and dynamics in the solid phase. nih.gov Unlike solution NMR, ssNMR can distinguish between crystalline (rigid) and amorphous (mobile) domains within a polymer. tamu.edu Techniques such as ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) are used to enhance the signal of carbon nuclei and provide structural information. mdpi.com

In a hypothetical poly(this compound) system, ssNMR could be used to:

Determine the degree of crystallinity by analyzing the line widths and chemical shifts of the polymer backbone carbons versus the long alkyl side-chain carbons.

Probe the molecular mobility of different parts of the polymer by measuring relaxation times (e.g., T₁ and T₁ρ). mdpi.com The flexible hexadecyl chains are expected to have different relaxation behavior compared to the more rigid polymer backbone.

Study the interface and compatibility in polymer blends or nanocomposites containing this compound. researchgate.net

Table 3: Illustrative Solid-State NMR Relaxation Data for a Hypothetical Poly(this compound) Sample This interactive table shows how relaxation times can differ between rigid and mobile domains in a polymer.

| Polymer Domain | Carbon Type | T₁ (¹³C) Relaxation Time (s) | Inferred Mobility |

|---|---|---|---|

| Crystalline | Backbone (C=O, C-CN) | 50-100 | Rigid |

| Amorphous | Backbone (C=O, C-CN) | 10-30 | More Mobile |

| Crystalline | Side Chain (-(CH₂)₁₄-) | 5-10 | Restricted Motion |

Dynamic NMR (DNMR) spectroscopy is an experimental technique used to study chemical processes that are rapid on the NMR timescale, such as conformational changes or rotations around single bonds. grantome.com By recording NMR spectra at various temperatures, it is possible to observe changes in peak shapes, from sharp, distinct signals at low temperatures (slow exchange) to broadened signals at intermediate temperatures, and finally to sharp, averaged signals at high temperatures (fast exchange). ox.ac.ukmdpi.com

For analogs of this compound, DNMR could be employed to study restricted rotation around the C-C bond adjacent to the carbonyl and cyano groups. The steric hindrance and electronic effects of different substituents could create a measurable energy barrier to rotation. Analysis of the coalescence temperature—the temperature at which two exchanging signals merge into one—allows for the calculation of the free energy of activation (ΔG‡) for the dynamic process. mdpi.com

Table 4: Hypothetical Dynamic NMR Data for a Sterically Hindered this compound Analog This interactive table illustrates the type of data obtained from DNMR experiments to quantify rotational energy barriers.

| Dynamic Process | Observed Nuclei | Coalescence Temperature (K) | Rate Constant at Coalescence (s⁻¹) | ΔG‡ (kJ/mol) |

|---|

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. cornell.edu It provides the molecular weight of a compound and, through fragmentation analysis, offers significant structural information.

ESI and MALDI are "soft" ionization techniques that are highly effective for analyzing molecules with minimal fragmentation, allowing for the clear determination of the molecular ion. nih.govwikipedia.org

Electrospray Ionization (ESI): ESI is ideal for polar and semi-polar molecules that can be ionized in solution. nih.govmetwarebio.com this compound, with its ester and nitrile functionalities, is expected to ionize efficiently in positive ion mode to form protonated molecules [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is particularly useful for analyzing samples in complex mixtures or for high-throughput screening. nih.govresearchgate.net The analyte is co-crystallized with a UV-absorbing matrix. For compounds like this compound, derivatives of cinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHCA), are commonly used as matrices. semanticscholar.orgmdpi.com

Table 5: Comparison of Expected Ionization Behavior of this compound in ESI-MS and MALDI-MS This interactive table compares the typical outcomes of two common soft ionization techniques for the target molecule.

| Technique | Typical Ion Species | Key Characteristics |

|---|---|---|

| ESI-MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High sensitivity for soluble analytes; prone to forming multiple adducts. |

Tandem mass spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. wikipedia.org An ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govresearchgate.net This provides a fragmentation pattern that acts as a structural fingerprint.

For a derivative of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathway would likely be dominated by cleavages characteristic of long-chain esters. msu.edumiamioh.edu A prominent fragmentation would be the neutral loss of hexadecene via a McLafferty-type rearrangement, leading to a protonated cyanoacetic acid fragment. Other significant fragmentation pathways would involve successive losses of small hydrocarbon units from the alkyl chain.

Table 6: Predicted MS/MS Fragmentation Pathway for Protonated this compound ([M+H]⁺) This interactive table details the expected fragments from a tandem mass spectrometry experiment, providing deep structural insight.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 338.3 | 86.0 | 252.3 | [CH₂(CN)COOH + H]⁺ (Protonated Cyanoacetic Acid via McLafferty Rearrangement) |

| 338.3 | 310.3 | 28.0 | [M+H - C₂H₄]⁺ |

| 338.3 | 296.3 | 42.0 | [M+H - C₃H₆]⁺ |

| 338.3 | 282.3 | 56.0 | [M+H - C₄H₈]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This powerful combination allows for the separation of components within a mixture by gas chromatography, followed by their identification and quantification using mass spectrometry. scioninstruments.com

For purity assessment, a sample of this compound is vaporized and passed through a capillary column. eag.com Compounds are separated based on their boiling points and interaction with the column's stationary phase. This compound will elute at a specific retention time. The presence of other peaks in the chromatogram indicates impurities. Common potential impurities in a synthesis batch could include unreacted starting materials, such as hexadecanol (B772) and cyanoacetic acid (or its ethyl ester if transesterification was used), or by-products from side reactions. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum or "fingerprint" for each component, which allows for their unambiguous identification. eag.com The relative area of each peak in the chromatogram can be used to quantify the purity of the this compound.

Isomeric analysis is also achievable with GC-MS. Structural isomers of this compound, for instance, those with branching in the hexadecyl chain, would exhibit different interactions with the GC column's stationary phase, leading to distinct retention times. nih.gov While mass spectra of isomers can be very similar, the chromatographic separation allows for their differentiation. High-resolution capillary columns are essential for separating closely related isomers.

Table 1: Illustrative GC-MS Data for Purity Analysis of a this compound Sample

| Retention Time (min) | Identified Compound | Peak Area (%) | Key Mass Fragments (m/z) |

| 8.5 | Cyanoacetic Acid | 0.5 | 85, 41, 38 |

| 15.2 | Hexadecanol | 1.5 | 242, 224, 69, 55, 43 |

| 22.8 | This compound | 97.8 | 309 (M+), 267, 85, 41 |

| 24.1 | Dimerization By-product | 0.2 | >310 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule. mdpi.com These techniques probe the vibrational and rotational energies of molecular bonds. mdpi.com Infrared spectroscopy measures the absorption of IR radiation at specific frequencies corresponding to bond vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govmdpi.com

For this compound, these techniques are used to confirm the presence of its key functional groups: the nitrile (C≡N), the ester carbonyl (C=O), the C-O single bond, and the long alkyl (hexadecyl) chain. The resulting spectra serve as a molecular fingerprint, useful for structural confirmation and for distinguishing it from starting materials or other compounds.

The carbonyl (C=O) and nitrile (C≡N) groups in this compound give rise to strong, characteristic absorption bands in the infrared spectrum and scattering peaks in the Raman spectrum. acs.org

Nitrile (C≡N) Stretch: The C≡N triple bond is a strong, non-polar bond that produces a sharp, intense absorption in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. libretexts.org In Raman spectroscopy, this stretch also provides a distinct and easily identifiable peak. researchgate.net The exact position of this band can be influenced by the electronic environment of the molecule.

Carbonyl (C=O) Stretch: The ester carbonyl group is highly polar and results in one of the most intense absorptions in an IR spectrum. For saturated esters like this compound, this peak is typically observed in the region of 1735-1750 cm⁻¹. csic.es This vibrational mode is also Raman active. The presence of this strong band is a clear indicator of the ester functionality.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C≡N | Stretch | 2240 - 2260 (Sharp, Medium) | 2240 - 2260 (Strong) |

| C=O | Stretch | 1735 - 1750 (Very Strong) | 1735 - 1750 (Medium) |

| C-H (alkyl) | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| CH₂ | Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) |

| C-O | Stretch | 1150 - 1250 (Strong) | 1150 - 1250 (Weak) |